3-羟甲基马拉维罗

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

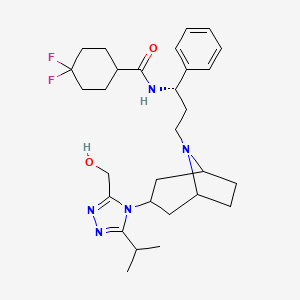

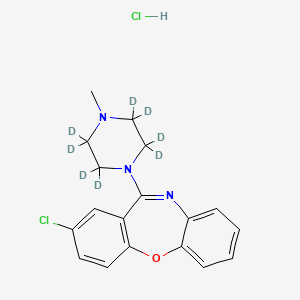

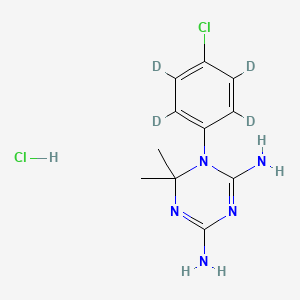

3-Hydroxymethyl Maraviroc is a metabolite of Maraviroc . It has a molecular weight of 529.66 and a molecular formula of C29H41F2N5O2 .

Molecular Structure Analysis

The molecular structure of 3-Hydroxymethyl Maraviroc is related to its parent compound, Maraviroc. The molecular formula of 3-Hydroxymethyl Maraviroc is C29H41F2N5O2 .Chemical Reactions Analysis

While specific chemical reactions involving 3-Hydroxymethyl Maraviroc are not available, Maraviroc, the parent compound, is known to undergo extensive metabolism by CYP3A4 . This could potentially involve oxidation and other transformations leading to the formation of various metabolites, including 3-Hydroxymethyl Maraviroc.Physical And Chemical Properties Analysis

3-Hydroxymethyl Maraviroc has a molecular weight of 529.66 and a molecular formula of C29H41F2N5O2 . The parent compound, Maraviroc, is a moderately lipophilic (log D 7.4 2.1) and basic (pK a 7.3) compound with a molecular weight of 514 .科学研究应用

阴道给药疗效: 一项研究考察了阴道给药马拉维罗在恒河猴中的药代动力学和疗效。研究发现,阴道液和组织中的马拉维罗浓度与对 SHIV-162P3 攻击的保护作用密切相关,表明其作为预防经性传播的 HIV-1 感染的预防性治疗的潜力 (Malcolm 等人,2013).

遗传对药代动力学的影响: 另一项研究调查了 CYP3A5 基因多态性对马拉维罗药代动力学和疗效的影响。研究发现,CYP3A5 基因型不会显著影响 HIV-1 治疗中对马拉维罗的临床反应,表明其广泛适用性与遗传变异无关 (Vourvahis 等人,2018).

广谱抗 HIV 活性: 马拉维罗作为抗 HIV 剂的效力在一项研究中得到证实,该研究证明了其对广谱 CCR5 趋向性 HIV-1 病毒的有效性,包括原代分离株和临床衍生的 HIV-1 包膜重组伪病毒 (Dorr 等人,2005).

耐药机制: 对 HIV 对马拉维罗的耐药性的研究发现,某些原代分离株可以通过 CCR5 趋向性修饰产生耐药性。这项研究增强了对马拉维罗作用机制和潜在耐药途径的理解 (Westby 等人,2006).

代谢见解: 一项专注于马拉维罗代谢的研究表明,细胞色素 P450 3A5 在其氧化代谢中起着重要作用。这一知识对于理解药物相互作用和优化给药方案至关重要 (Lu 等人,2012).

微杀剂应用: 马拉维罗已被研究作为一种局部微杀剂凝胶,用于预防 HIV-1 阴道传播。在人源化 RAG-hu 小鼠中,马拉维罗凝胶制剂有效预防了 HIV-1 感染,强调了其作为微杀剂的潜力 (Neff 等人,2011).

长期安全性: 对 HIV-1 感染患者进行的五年安全性评估突出了其总体安全性和耐受性,严重不良事件发生率低,表明其适用于长期治疗 (Gulick 等人,2014).

作用机制

The mechanism of action of 3-Hydroxymethyl Maraviroc would be expected to be similar to that of its parent compound, Maraviroc. Maraviroc is an entry inhibitor and works by blocking HIV from entering human cells. Specifically, Maraviroc is a selective, slowly reversible, small molecule antagonist of the interaction between human CCR5 and HIV-1 gp120 .

安全和危害

Maraviroc, the parent compound, is known to be toxic and can cause damage to organs through prolonged or repeated exposure. It is also harmful to aquatic life with long-lasting effects . It’s reasonable to assume that 3-Hydroxymethyl Maraviroc, as a metabolite of Maraviroc, may have similar safety and hazard profiles.

属性

IUPAC Name |

4,4-difluoro-N-[(1S)-3-[3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41F2N5O2/c1-19(2)27-34-33-26(18-37)36(27)24-16-22-8-9-23(17-24)35(22)15-12-25(20-6-4-3-5-7-20)32-28(38)21-10-13-29(30,31)14-11-21/h3-7,19,21-25,37H,8-18H2,1-2H3,(H,32,38)/t22?,23?,24?,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAXWUVUSZZECX-DGGBHQDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41F2N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675941 |

Source

|

| Record name | 4,4-Difluoro-N-[(1S)-3-[3-[3-(hydroxymethyl)-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217535-55-1 |

Source

|

| Record name | 4,4-Difluoro-N-[(1S)-3-[3-[3-(hydroxymethyl)-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Benzo[d]imidazole-5,6-diamine dihydrochloride](/img/structure/B563622.png)

![9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one](/img/structure/B563623.png)